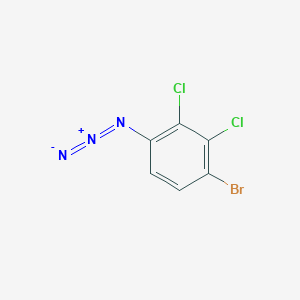
ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate, also known as EBOC, is an organic compound with a wide range of applications in the scientific research and laboratory setting. EBOC is a colorless crystalline solid, with a melting point of about 62°C. It is a versatile compound, used for a variety of purposes, including as a catalyst, reagent, and in the synthesis of other compounds. In
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research. It is commonly used as a catalyst in organic synthesis, and has been used in the synthesis of a variety of compounds, including pharmaceuticals, food additives, and fragrances. This compound has also been used as a reagent in the synthesis of polymers and other materials. In addition, this compound has been used as a fluorescent probe to detect the presence of specific proteins in cells.
Wirkmechanismus
The mechanism of action of ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate is not well understood, but it is believed to be involved in the formation of covalent bonds between molecules. This covalent bonding is thought to be due to the presence of a bromo group on the molecule, which is able to form a covalent bond with other molecules. The bromo group is also believed to be involved in the formation of hydrogen bonds, which are important for the stability of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be involved in the formation of covalent bonds between molecules, which can have a variety of effects on the body. For example, this compound has been shown to interact with certain proteins, which can affect the activity of these proteins and thus affect the functioning of the body.
Vorteile Und Einschränkungen Für Laborexperimente
The use of ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate in laboratory experiments has a number of advantages. It is relatively inexpensive, easy to obtain, and can be used in a variety of applications. In addition, this compound is relatively stable, and can be stored for long periods of time without degradation. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, and so must be used in organic solvents. In addition, it is toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate in scientific research. One potential area of research is the use of this compound as a fluorescent probe to detect specific proteins in cells. This could be used to study the function of proteins in cells, and to identify potential drug targets. In addition, this compound could be used to synthesize polymers and other materials, which could be used in a variety of applications. Finally, this compound could be used to develop new catalysts for organic synthesis, which could be used to produce a variety of compounds.
Synthesemethoden
The synthesis of ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate is relatively simple, and involves the reaction of ethyl 2-bromoacetate with oxalic acid in the presence of a base. The reaction is conducted in a solvent, such as acetone, and the resulting product is purified by crystallization. The reaction is shown below:
Ethyl 2-bromoacetate + Oxalic acid → this compound
Eigenschaften
IUPAC Name |
ethyl 2-(2-bromoethyl)-1,3-oxazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO3/c1-2-12-8(11)6-5-13-7(10-6)3-4-9/h5H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCIJJRRTCZHGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)CCBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-imidazole-4-carboxylic acid](/img/structure/B6599240.png)

![4-Pyridinecarboxamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B6599262.png)


![phenyl N-(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamate](/img/structure/B6599314.png)
![1-{[1,1'-biphenyl]-4-carbonyl}-3-methoxypyrrolidine](/img/structure/B6599325.png)

![N,N,N',N'-Tetramethyl-N''-phenyl-[1,3,5]triazine-2,4,6-triamine](/img/structure/B6599331.png)



![2-Chloro-N-(4,5,6,7-tetrahydro-4-oxobenzo[b]thien-5-yl)acetamide](/img/structure/B6599349.png)
